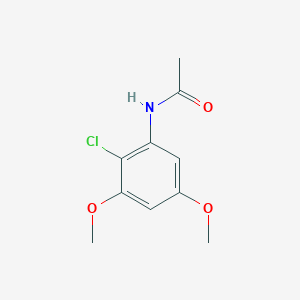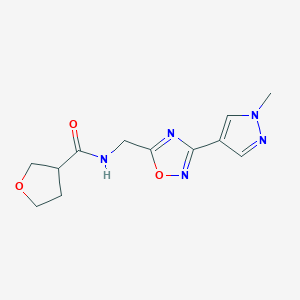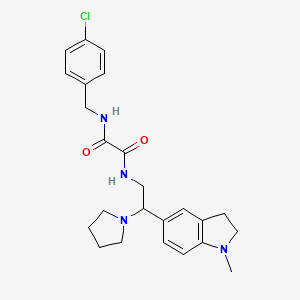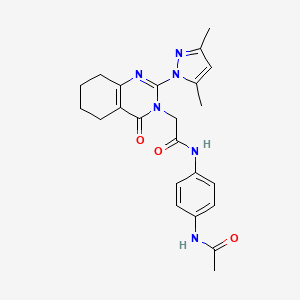
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine, also known as DFMP, is a chiral amine compound that has gained significant attention in the field of medicinal chemistry. DFMP is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine is not well understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of certain receptors in the brain that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use as a treatment for mood and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for the synthesis of new drugs. It is also relatively easy to synthesize using commercially available starting materials. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. Additionally, its potential toxicity and side effects are not yet fully known.
Direcciones Futuras
There are several future directions for research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic properties. Additionally, further research is needed to determine the potential toxicity and side effects of this compound.
Métodos De Síntesis
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting product is this compound, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine has been studied extensively for its potential therapeutic properties. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been investigated for its potential use as a chiral building block in the synthesis of new drugs.
Propiedades
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7H,5,13H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFHAUDTUGKIU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)




![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
